Regulatory Differentiation: Explicit Inclusion as a Controlled Fentanyl Precursor Versus Non-Fluorinated Analog Exemption
N-(4-fluorophenyl)piperidin-4-amine dihydrochloride is explicitly listed as a controlled fentanyl precursor under Schedule VI of the Canadian Controlled Drugs and Substances Act, whereas its non-fluorinated parent analog, N-phenylpiperidin-4-amine (CAS 23056-29-3), is not individually named as a controlled substance in the same regulatory amendment [1]. This legal distinction mandates different procurement, handling, and documentation protocols for researchers operating under Canadian or analogous international precursor control frameworks.
| Evidence Dimension | Regulatory classification under precursor control schedules |
|---|---|
| Target Compound Data | Explicitly scheduled: N-(4-fluorophenyl)-4-piperidinamine (N-(4-fluorophenyl)piperidin-4-amine) and its salts [1] |
| Comparator Or Baseline | N-phenylpiperidin-4-amine (4-AP, CAS 23056-29-3) not individually named in SOR/2023-103 |
| Quantified Difference | Inclusion in explicit precursor list vs. absence |
| Conditions | Regulatory text: Canada Gazette Part II, Volume 157, Number 12, effective August 30, 2023 [1] |
Why This Matters
Procurement of the correct controlled compound is mandatory for compliance in forensic and synthetic opioid research; substitution with a non-fluorinated analog fails to satisfy regulatory chain-of-custody requirements for precursor tracking.
- [1] Government of Canada. Order Amending Schedule VI to the Controlled Drugs and Substances Act (Novel Fentanyl Precursors): SOR/2023-103. Canada Gazette, Part II, Volume 157, Number 12. 2023. View Source
